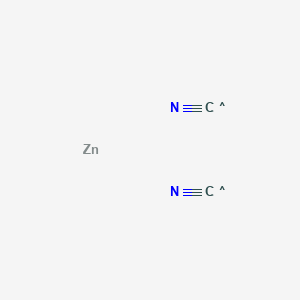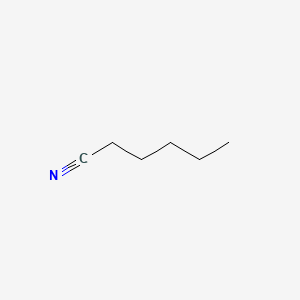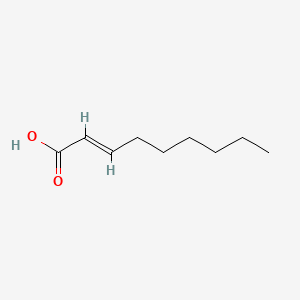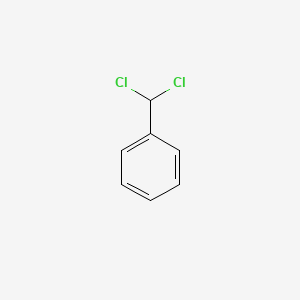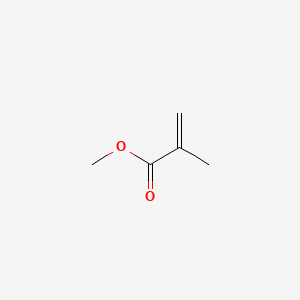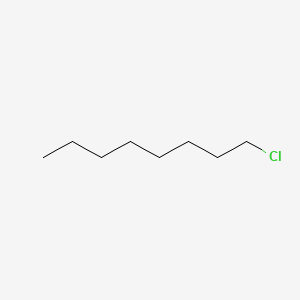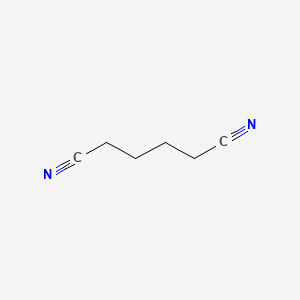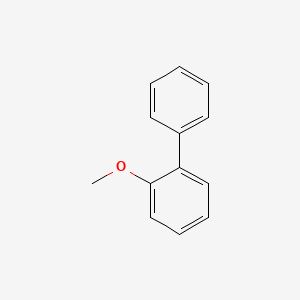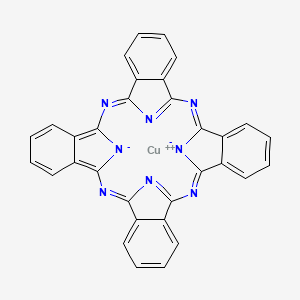
(Phthalocyaninato(2-)) copper
Vue d'ensemble
Description
(Phthalocyaninato(2-)) copper, also known as Copper (II) phthalocyanine, is involved in the study of photosensitizer chemistry for uniform polymerization, luminescence chemistry, and spectrophotometric analysis. It is also used in organic synthesis and polymerization. This pigment is used in enamels, linoleum, inks, plastics, and rubber goods .
Synthesis Analysis
Copper (II) phthalocyanines are synthesized efficiently in the presence of DBU as a strong base. These synthesized copper (II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature . Another method involves the fusion of different numbers of 15-Crown-5 Moieties .Molecular Structure Analysis
The effects of 15-crown-5 substituent number and molecular symmetry on the electronic absorption spectra, infra-red (IR) spectra, and supramolecular structure formation induced by K+ ions have been investigated . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Copper (II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature . The reaction proceeds at room temperature to 40 °C and gives 83–99% of products .Physical And Chemical Properties Analysis
Copper (II) phthalocyanine is a dark blue solid with a molar mass of 576.082 g·mol −1 . It is highly valued for its superior properties such as light fastness, tinting strength, covering power, and resistance to the effects of alkalis and acids .Applications De Recherche Scientifique
Catalysis
Copper(II) phthalocyanines serve as efficient and versatile catalysts in various reactions. For instance, they act as catalysts for “click reactions” at room temperature. These click reactions involve sensitive compounds, including metal-free porphyrins. The synthesized copper(II) phthalocyanines facilitate the coupling of benzyl halides with different alkynes, yielding products in good to excellent yields. Notably, the catalyst can be easily separated and reused up to five times without significant loss of activity .
Organic Semiconductors
Phthalocyanines find applications in organic electronics. They contribute to the development of organic photovoltaic cells (OPVCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties make them promising candidates for these functional materials .
Photodynamic Therapy (PDT)
As photosensitizers, copper phthalocyanines play a crucial role in PDT. PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, selectively destroying cancer cells. Copper phthalocyanines exhibit excellent photodynamic properties, making them valuable in this field .
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, phthalocyanines enhance light absorption and electron transfer. Their ability to sensitize solar cells contributes to efficient energy conversion. Copper phthalocyanines have been investigated for their potential in DSSCs .
Single-Molecule Magnets (SMMs)
Phthalocyanines, including copper derivatives, exhibit interesting magnetic properties. Some copper phthalocyanines act as SMMs, which are essential for data storage and quantum computing applications .
Nonlinear Optical (NLO) Materials
Copper phthalocyanines also find use in NLO materials. Their nonlinear optical properties make them valuable for devices such as frequency converters and optical switches .
Chemical and Photo-Redox Reactions
Beyond catalysis, copper phthalocyanines participate in chemical and photo-redox reactions. Their variable oxidation states allow them to engage in one-electron or two-electron processes, contributing to their versatility in synthetic organic chemistry .
Mécanisme D'action
Target of Action
It is utilized as a catalyst for various chemical reactions, including click reactions of sensitive compounds .
Mode of Action
CuPc interacts with its targets by facilitating the chemical reactions. It is a complex of copper(II) with the conjugate base of phthalocyanine, i.e., Cu2+ Pc2− . This allows it to participate in one-electron or two-electron processes , thereby accelerating the rate of the reactions it catalyzes.
Biochemical Pathways
These heterocycles are important structural building blocks of many natural products, including nucleic acids, dyes, pigments, vitamins, pharmaceuticals, agrochemicals, antibiotics, etc .
Pharmacokinetics
It’s worth noting that cupc is insoluble in most solvents, including water , which can impact its dispersion in a reaction medium.
Result of Action
The primary result of CuPc’s action is the efficient synthesis of various organic compounds. For instance, it has been used to catalyze click reactions of sensitive compounds, including metal-free porphyrins, under mild reaction conditions at room temperature . The reactions proceed at room temperature to 40 °C and give 83–99% of products .
Action Environment
The action of CuPc can be influenced by environmental factors such as temperature and the presence of a strong base. For example, the synthesis of copper (II) phthalocyanines has been reported to be efficient in the presence of DBU as a strong base . Furthermore, the reaction conditions can range from room temperature to 40 °C .
Orientations Futures
Propriétés
IUPAC Name |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJYREBRNVKWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16CuN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26893-93-6 | |
| Details | Compound: Copper phthalocyanine polymer | |
| Record name | Copper phthalocyanine polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26893-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
576.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147-14-8 | |
| Record name | Copper phthalocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHTHALOCYANINE BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VEX9T7UT5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




